molecular formula C23H19N3O3 B6139720 3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone

3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone

Cat. No. B6139720
M. Wt: 385.4 g/mol
InChI Key: QWBSOUFIGKQNHN-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound belongs to the class of quinazolinone derivatives, which possess a broad range of biological activities such as anti-inflammatory, antitumor, antioxidant, and antimicrobial effects.

Mechanism of Action

The exact mechanism of action of 3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its pharmacological effects through various pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone have been investigated in several studies. It has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase and tyrosine kinase. Additionally, this compound has been shown to modulate the expression of various genes involved in the regulation of inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone in lab experiments include its high potency and selectivity towards cancer cells, as well as its ability to modulate multiple pathways involved in cancer progression. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone. One direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the structure-activity relationship of this compound and its analogs to design more potent and selective anticancer agents. Additionally, the use of nanotechnology-based drug delivery systems could enhance the therapeutic efficacy of this compound and reduce its toxicity.
In conclusion, 3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone is a promising compound with diverse pharmacological properties. Its potential use in various therapeutic applications makes it an attractive target for further research.

Synthesis Methods

The synthesis of 3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone can be achieved by various methods. One of the most commonly used methods is the reaction between 2-phenyl-3H-quinazolin-4-one and 3-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound with high yield and purity.

Scientific Research Applications

3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone has been extensively studied for its potential use in various therapeutic applications. It has been reported to possess significant antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to exhibit potent anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

properties

IUPAC Name

3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-2-29-21-14-16(12-13-20(21)27)15-24-26-22(17-8-4-3-5-9-17)25-19-11-7-6-10-18(19)23(26)28/h3-15,27H,2H2,1H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBSOUFIGKQNHN-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone

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